molecular formula C15H10ClN3OS B5460788 2-chloro-N-[3-(thiadiazol-4-yl)phenyl]benzamide

2-chloro-N-[3-(thiadiazol-4-yl)phenyl]benzamide

Cat. No.: B5460788
M. Wt: 315.8 g/mol
InChI Key: AUJACEGAYCXFHX-UHFFFAOYSA-N
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Description

2-Chloro-N-[3-(thiadiazol-4-yl)phenyl]benzamide is a chemical compound that belongs to the class of benzamides It features a thiadiazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[3-(thiadiazol-4-yl)phenyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 3-amino-4-thiadiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using recrystallization techniques .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-[3-(thiadiazol-4-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products like azides or thiocyanates.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Amines.

Scientific Research Applications

2-Chloro-N-[3-(thiadiazol-4-yl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biology: Used in studies related to enzyme inhibition and protein interactions.

    Materials Science: Explored for its use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(thiadiazol-4-yl)phenyl]benzamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes critical for cell wall synthesis. In anticancer research, it could interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest. The thiadiazole ring is known to interact with various biological macromolecules, enhancing the compound’s efficacy .

Comparison with Similar Compounds

  • 2-Chloro-N-[3-(thiadiazol-4-yl)phenyl]acetamide
  • 2-Chloro-N-[3-(thiadiazol-4-yl)phenyl]thioamide
  • 2-Chloro-N-[3-(thiadiazol-4-yl)phenyl]urea

Comparison: Compared to these similar compounds, 2-chloro-N-[3-(thiadiazol-4-yl)phenyl]benzamide exhibits unique properties due to the presence of the benzamide group. This group enhances its binding affinity to certain biological targets, making it more effective in specific applications. Additionally, the benzamide group can influence the compound’s solubility and stability, further distinguishing it from its analogs .

Properties

IUPAC Name

2-chloro-N-[3-(thiadiazol-4-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3OS/c16-13-7-2-1-6-12(13)15(20)17-11-5-3-4-10(8-11)14-9-21-19-18-14/h1-9H,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJACEGAYCXFHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=CSN=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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